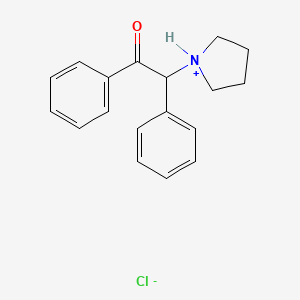

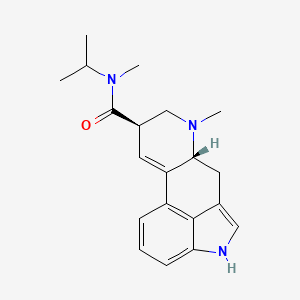

(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one

説明

The compound “(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one” is also known as JKE-1674 . It is used for research purposes and is not intended for human or veterinary use . The compound is a white to off-white solid powder .

Physical And Chemical Properties Analysis

This compound is a white to off-white solid powder . It is soluble in DMSO . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.科学的研究の応用

Ferroptosis Induction and GPX4 Inhibition

JKE-1674 is an analog of ML210, a compound initially identified through phenotypic screening as an anticancer agent that induces ferroptosis . Ferroptosis is a nonapoptotic, iron-dependent form of cell death that holds promise for overcoming drug-resistant cancer cells. The key player in ferroptosis regulation is the enzyme GPX4 (glutathione peroxidase 4), which detoxifies lipid hydroperoxides by reducing them to non-toxic alcohols. JKE-1674 covalently inhibits GPX4, leading to ferroptosis induction in cancer cells .

Selective Covalent Inhibition of GPX4

Unlike many GPX4 inhibitors that lack selectivity, JKE-1674 offers improved proteomic selectivity and pharmacokinetic properties. It achieves GPX4 inhibition through a unique mechanism involving masked nitrile-oxide electrophiles. These electrophiles react covalently with GPX4, providing a targeted approach to induce ferroptosis .

Combination Therapy Potential

In vitro and in vivo evidence suggests that combining GPX4 inhibitors (including JKE-1674) with standard-of-care regimens (such as chemotherapy, targeted therapy, and immunotherapy) could yield durable responses across various cancer types . This highlights the compound’s potential as an adjunct therapy to enhance treatment outcomes.

Future Directions

Further research is needed to explore JKE-1674’s efficacy, safety, and potential clinical applications. Investigating its impact on drug-resistant cancer cells, understanding its pharmacological profile, and optimizing delivery strategies are critical areas for future investigation.

作用機序

Target of Action

JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .

Mode of Action

JKE-1674 acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . JKE-1674 is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .

Biochemical Pathways

The inhibition of GPX4 by JKE-1674 leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .

Pharmacokinetics

It’s also mentioned that JKE-1674 is orally active and could be detected in the serum of mice dosed orally with the compound .

Result of Action

The primary result of JKE-1674’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer

特性

IUPAC Name |

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOHKIAPXVDWCP-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)-2-(hydroxyimino)-3-nitropropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)